molecular formula C18H16O3 B14445933 5-ethoxy-3,4-diphenyl-2(5H)-furanone CAS No. 79379-66-1

5-ethoxy-3,4-diphenyl-2(5H)-furanone

Cat. No.: B14445933
CAS No.: 79379-66-1
M. Wt: 280.3 g/mol
InChI Key: SALSPUNBDAFQDV-UHFFFAOYSA-N
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Description

5-Ethoxy-3,4-diphenyl-2(5H)-furanone (CAS 5635-16-5) is a synthetic 2(5H)-furanone derivative characterized by an ethoxy group at the C-5 position and phenyl substituents at C-3 and C-2. Its molecular formula is C₁₆H₁₂O₂, with a molar mass of 236.27 g/mol.

Properties

CAS No.

79379-66-1

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

2-ethoxy-3,4-diphenyl-2H-furan-5-one

InChI

InChI=1S/C18H16O3/c1-2-20-18-16(14-11-7-4-8-12-14)15(17(19)21-18)13-9-5-3-6-10-13/h3-12,18H,2H2,1H3

InChI Key

SALSPUNBDAFQDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Bioactivity

The biological and chemical properties of 2(5H)-furanones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Key Analogs of 5-Ethoxy-3,4-Diphenyl-2(5H)-Furanone
Compound Name Substituents (Positions) Key Activities/Properties References
This compound C-3: Ph, C-4: Ph, C-5: OEt Potential COX/antimicrobial activity*
3,4-Dibromo-5-hydroxy-2(5H)-furanone C-3: Br, C-4: Br, C-5: OH Biofilm inhibition in S. mutans
5-(l)-Bornyloxy sulfone derivative (26) C-5: Borneol-O, C-3/C-4: S-sulfone MIC 8 µg/mL vs. S. aureus; synergism
MX (3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) C-3: Cl, C-4: CCl₂, C-5: OH Potent mutagen/carcinogen
4-Aroyl-3-methoxy-2(5H)-furanone C-3: OMe, C-4: Aroyl Precursor for furodiazepines
3,4-Dimethyl-2(5H)-furanone C-3: Me, C-4: Me Flavor compound (strawberry, pineapple)

*Inferred from structural analogs.

Key Findings

Substituent Position and Bioactivity: C-3/C-4 Halogenation: Brominated or chlorinated analogs (e.g., 3,4-dibromo-5-hydroxy-2(5H)-furanone) exhibit biofilm inhibition but may enhance biofilm formation in S. aureus depending on substituents (e.g., 3,4-dibromo-5-hydroxy increased biofilm density) . In contrast, the phenyl groups in this compound likely reduce halogen-associated toxicity while enhancing lipophilicity for membrane penetration. C-5 Substitution: Ethoxy (OEt) at C-5 may improve metabolic stability compared to hydroxy (OH) groups in MX or halogenated furanones, which are prone to oxidation or hydrolysis .

Antimicrobial Activity: Sulfone derivatives with terpene moieties (e.g., compound 26) show potent antimicrobial activity (MIC 8 µg/mL) and synergism with aminoglycosides . The diphenyl-ethoxy analog may lack direct antimicrobial efficacy but could serve as a scaffold for functionalization with sulfur or sulfone groups .

Toxicity Profile: MX and brominated analogs (BMX-1, BMX-3) are carcinogenic due to reactive halogen groups. The absence of halogens and presence of ethoxy/phenyl groups in this compound suggest a safer profile, aligning with non-halogenated furanones like 3,4-dimethyl derivatives used in food flavors .

Synthetic Utility: this compound can be synthesized via etherification reactions similar to 4-aroyl-3-alkoxy analogs, where DBU base and alkyl halides are employed . Its structure allows further derivatization at the ethoxy or phenyl positions for drug discovery .

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